

2,4-Difluorophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluorophenylacetic acid

Cat. No.: B031560

[Get Quote](#)

An In-depth Technical Guide to **2,4-Difluorophenylacetic Acid** for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged in the use of **2,4-Difluorophenylacetic acid**. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and strategic application, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

2,4-Difluorophenylacetic acid is a halogenated aromatic carboxylic acid. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials.

Chemical Identity

The fundamental identifiers and formula for this compound are critical for accurate documentation and procurement.

Identifier	Value	Source
IUPAC Name	2-(2,4-difluorophenyl)acetic acid	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][2][3]
Linear Formula	F ₂ C ₆ H ₃ CH ₂ CO ₂ H	
Molecular Weight	172.13 g/mol	[1][2]
CAS Number	81228-09-3	[1][3]
EC Number	279-709-4	[1][3]

Physicochemical Data

These properties are essential for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Source
Appearance	White solid, powder, or crystals	[2][3][4]
Melting Point	115-118 °C (lit.)	[5][6]
Purity (Typical)	>97-99%	[4]

Molecular Structure

The structure of **2,4-Difluorophenylacetic acid** is foundational to its reactivity and function as a synthetic building block.

Caption: Chemical structure of **2,4-Difluorophenylacetic acid**.

Strategic Applications in Drug Discovery and Material Science

The true value of **2,4-Difluorophenylacetic acid** lies in its role as a versatile synthetic intermediate.[2][7] The electron-withdrawing nature of the fluorine atoms significantly influences

the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Medicinal Chemistry & Drug Development

In pharmaceutical research, the incorporation of fluorine atoms can profoundly enhance the metabolic stability and bioavailability of drug candidates.^[7] The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which is a common pathway for drug degradation. This leads to a longer half-life and improved pharmacokinetic profile.

Furthermore, the difluoromethyl group (CF₂H) is recognized as a unique entity in drug design. It can act as a "lipophilic hydrogen bond donor," a fascinating bioisosteric replacement for functional groups like hydroxyl (OH) or thiol (SH) groups, potentially modulating target binding affinity.^[8]

Key applications include its use as a precursor for:

- Anti-inflammatory and analgesic agents^[7]
- Novel peptide nucleic acid (PNA) monomers^[5]
- Antidiabetic drugs, such as intermediates for Sitagliptin^[9]

Agrochemicals and Material Science

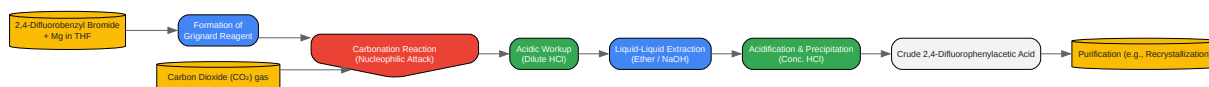
The structural motifs derived from **2,4-Difluorophenylacetic acid** are also leveraged in the synthesis of modern herbicides, fungicides, and insecticides.^[7] In material science, it serves as a building block for specialty polymers and liquid crystal materials, where the fluorine substitution can confer desirable properties like thermal stability and chemical resistance.^{[2][4]}
^[7]

Synthesis and Characterization Protocols

A reliable synthesis and robust analytical confirmation are paramount for ensuring the quality and validity of downstream experimental results.

Recommended Synthesis Workflow: Grignard Carbonation

This method is a classic and reliable route for synthesizing phenylacetic acids. The causality behind the steps is crucial: 2,4-difluorobenzyl bromide is first converted into a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of CO₂.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via Grignard Carbonation.

Detailed Step-by-Step Protocol:[5][10]

- **Apparatus Setup:** Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture, which would quench the Grignard reagent.
- **Grignard Reagent Formation:** Place magnesium turnings (3.0 g) in 30 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, dissolve 2,4-difluorobenzyl bromide (25.7 g) in 100 mL of anhydrous THF.
- **Initiation:** Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by gentle refluxing or a color change. If the reaction does not start, a small crystal of iodine can be added as an initiator.
- **Addition:** Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue stirring for an additional 10 minutes to ensure full conversion.
- **Carbonation:** Cool the flask in an ice bath. Bubble a steady stream of dry carbon dioxide gas through the Grignard reagent for 1 hour. This exothermic reaction forms the magnesium carboxylate salt.

- Quenching and Workup: Evaporate the THF under reduced pressure. Partition the residue between diethyl ether and dilute hydrochloric acid. The acid protonates the carboxylate salt, rendering the product soluble in the organic layer.
- Extraction: Separate the ether layer and extract it with a 2 N sodium hydroxide solution. This step transfers the acidic product into the aqueous phase as its sodium salt, separating it from non-acidic organic impurities.
- Isolation: Acidify the basic aqueous extract with concentrated hydrochloric acid to precipitate the crude **2,4-Difluorophenylacetic acid**.
- Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A suite of spectroscopic methods should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are essential for structural elucidation. The ^1H NMR will show characteristic signals for the aromatic and methylene protons, with coupling patterns influenced by the fluorine atoms. ^{13}C NMR provides data on the carbon skeleton.[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): Provides the molecular weight of the compound (m/z 172.13) and fragmentation patterns that confirm the structure.[\[1\]](#)[\[13\]](#)
- Infrared (IR) Spectroscopy: Identifies key functional groups. Expect a broad O-H stretch for the carboxylic acid around $2500\text{--}3300\text{ cm}^{-1}$ and a sharp C=O stretch around 1700 cm^{-1} .[\[1\]](#)[\[13\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving $>99.0\%$.[\[4\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this chemical.

Hazard Identification

2,4-Difluorophenylacetic acid is classified as an irritant.[3]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Signal Word: Warning.[1]

Recommended Handling and PPE

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Storage

Store in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.[4]

References

- PubChem. (n.d.). **2,4-Difluorophenylacetic acid**. National Center for Biotechnology Information.
- Dakota Ingredients. (n.d.). Applications of **2,4-Difluorophenylacetic Acid** in Research and Development.
- ChemWhat. (n.d.). **2,4-Difluorophenylacetic acid** CAS#: 81228-09-3.
- Chemsrvc. (n.d.). **2,4-Difluorophenylacetic acid**.
- Ruifu Chemical. (n.d.). **2,4-Difluorophenylacetic Acid** CAS 81228-09-3.
- NIST. (n.d.). **2,4-Difluorophenylacetic acid**. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Salwiczek, M., et al. (2012). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]
- 6. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrcc [chemsrc.com]
- 7. nbinnno.com [nbinnno.com]
- 8. CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. 2,4-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2,4-Difluorophenylacetic acid(81228-09-3) ¹³C NMR spectrum [chemicalbook.com]
- 12. 81228-09-3|2,4-Difluorophenylacetic acid|BLD Pharm [bldpharm.com]
- 13. 2,4-Difluorophenylacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [2,4-Difluorophenylacetic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031560#2-4-difluorophenylacetic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com